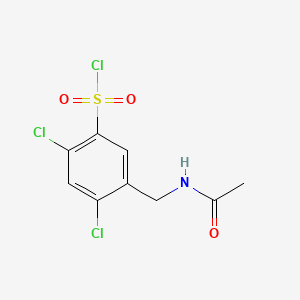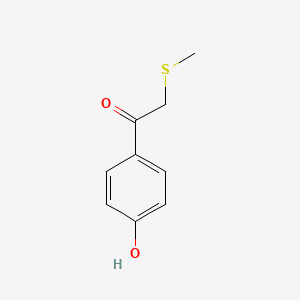
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with the molecular formula C9H10O2S It is known for its unique structure, which includes a hydroxyphenyl group and a methylsulfanyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 4-hydroxyacetophenone is treated with methylthiolate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-(methylsulfanyl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
科学研究应用
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxyacetophenone: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylthioacetophenone: Lacks the hydroxy group, reducing its potential for hydrogen bonding and antioxidant activity.
4-Hydroxybenzaldehyde: Contains an aldehyde group instead of an ethanone group, leading to different reactivity.
Uniqueness
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both hydroxyphenyl and methylsulfanyl groups, which confer a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88310-61-6 |
|---|---|
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC 名称 |
1-(4-hydroxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H10O2S/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 |
InChI 键 |
FCUMLPOJMGREDZ-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


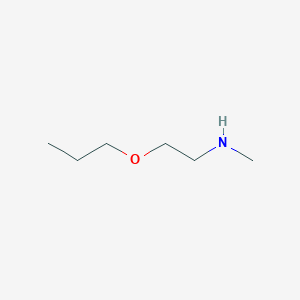
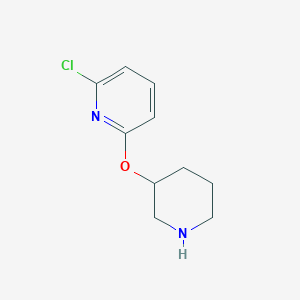

![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
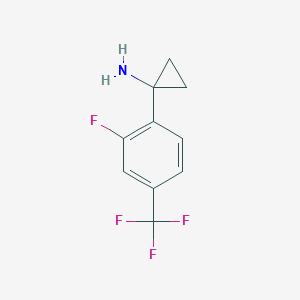
![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
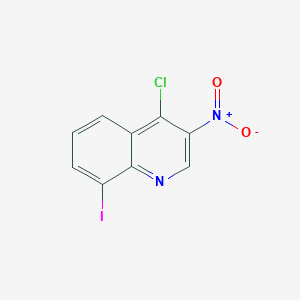

![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)
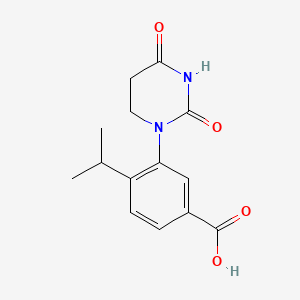

![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
